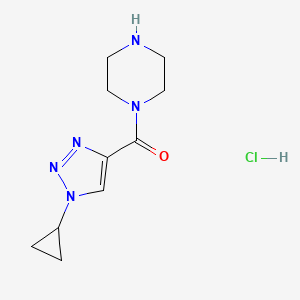
1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its IUPAC name (1-cyclopropyl-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone hydrochloride, has a molecular weight of 257.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N5O.ClH/c16-10(14-5-3-11-4-6-14)9-7-15(13-12-9)8-1-2-8;/h7-8,11H,1-6H2;1H . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to a piperazine ring through a carbonyl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 128-130 degrees Celsius .Aplicaciones Científicas De Investigación
Therapeutic Applications and Chemical Synthesis
Melanocortin Receptor Agonists : A study explored piperazine analogues, including compounds structurally related to "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride", for their application as melanocortin 4 receptor (MC4R) agonists. These compounds demonstrated potential in targeting obesity and related metabolic disorders through their selective activity on MC4R, showcasing their therapeutic promise (Mutulis et al., 2004).
Antimicrobial Agents : Several studies have synthesized and evaluated derivatives of "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride" for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their potential in the development of new antimicrobial agents (Patel et al., 2007); (Bektaş et al., 2010).
Antifungal and Antitumor Activity : Compounds related to "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride" have been synthesized with modifications to enhance their antifungal and antitumor activities. These studies offer insights into the structural requirements for biological activity and suggest the potential of these compounds in treating fungal infections and cancer (Mermer et al., 2018).
Biofilm Inhibition : Research into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has shown promising results in inhibiting bacterial biofilm formation. These findings highlight the potential application of such compounds in preventing and treating biofilm-associated infections (Mekky & Sanad, 2020).
Drug Development for Neurological Disorders : Studies on derivatives of "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride" have investigated their potential as ligands for serotonin receptors, suggesting applications in the development of therapeutic agents for neurological disorders (Fuller et al., 1978).
Safety And Hazards
Propiedades
IUPAC Name |
(1-cyclopropyltriazol-4-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O.ClH/c16-10(14-5-3-11-4-6-14)9-7-15(13-12-9)8-1-2-8;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHEPFHUNNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)
![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)
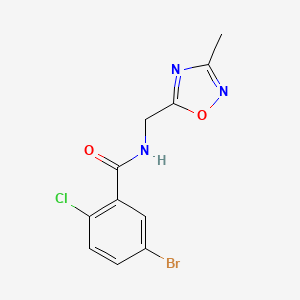
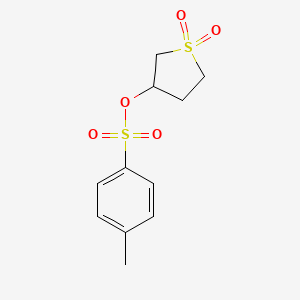
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)
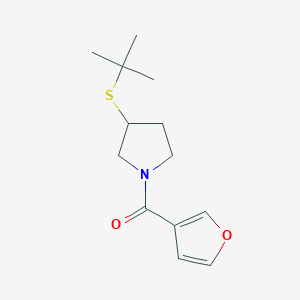
![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
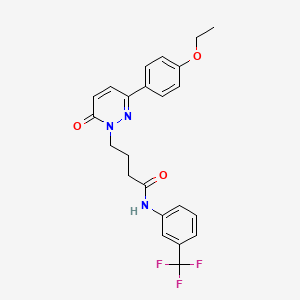
![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)
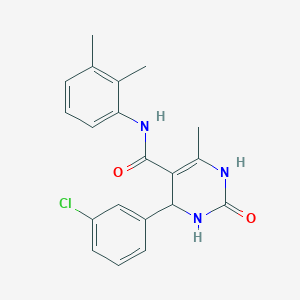
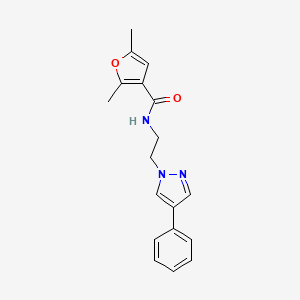
![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)